Cas no 907551-72-8 (1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea)
![1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea structure](https://ja.kuujia.com/scimg/cas/907551-72-8x500.png)
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea 化学的及び物理的性質
名前と識別子
-
- Thiourea, N-[2-(2-benzothiazolyl)-2-cyanoethenyl]-N'-2-propen-1-yl-
- G64321
- 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea
- 907551-72-8
-
- インチ: 1S/C14H12N4S2/c1-2-7-16-14(19)17-9-10(8-15)13-18-11-5-3-4-6-12(11)20-13/h2-6,9H,1,7H2,(H2,16,17,19)
- InChIKey: PALLRKIAFYMOFT-UHFFFAOYSA-N
- ほほえんだ: N(C=C(C1=NC2=CC=CC=C2S1)C#N)C(NCC=C)=S
計算された属性
- せいみつぶんしりょう: 300.05033875g/mol
- どういたいしつりょう: 300.05033875g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A735538-100mg |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 97% | 100mg |
$41.0 | 2025-02-28 | |
1PlusChem | 1P024IB6-250mg |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 97% | 250mg |
$62.00 | 2023-12-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192749A-1g |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 0.97 | 1g |
¥1974.6 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192749A-100mg |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 0.97 | 100mg |
¥432.0 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192749A-250mg |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 0.97 | 250mg |
¥732.6 | 2024-07-24 | |
Ambeed | A735538-1g |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 97% | 1g |
$183.0 | 2025-02-28 | |
1PlusChem | 1P024IB6-100mg |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 97% | 100mg |
$37.00 | 2023-12-16 | |
1PlusChem | 1P024IB6-1g |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 97% | 1g |
$166.00 | 2023-12-16 | |
Ambeed | A735538-250mg |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea |
907551-72-8 | 97% | 250mg |
$68.0 | 2025-02-28 |
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thioureaに関する追加情報
Research Brief on 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea (CAS: 907551-72-8)
The compound 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea (CAS: 907551-72-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea as a promising scaffold for drug discovery. Its structural motif, combining a benzo[d]thiazole core with a cyanovinyl and thiourea moiety, offers diverse interaction capabilities with biological targets. Computational docking studies suggest high affinity for enzymes involved in inflammatory pathways, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), positioning it as a potential multi-target anti-inflammatory agent.
In vitro evaluations have demonstrated potent inhibitory effects of this compound against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma), with IC50 values in the low micromolar range. Mechanistic investigations reveal that it induces apoptosis through mitochondrial dysfunction and ROS generation, while also exhibiting moderate tubulin polymerization inhibition. These findings were corroborated by flow cytometry and Western blot analyses in a 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00518).
The synthetic accessibility of 907551-72-8 has been improved through a novel three-component reaction developed by Li et al. (2024), utilizing microwave-assisted synthesis to achieve 78% yield with excellent purity (>98%). This methodological advancement, published in Organic Process Research & Development, addresses previous challenges in stereocontrol during the cyanovinyl formation step.
Notably, structural-activity relationship (SAR) studies indicate that the allyl group at the thiourea nitrogen significantly enhances membrane permeability compared to methyl or phenyl analogs, as quantified by parallel artificial membrane permeability assay (PAMPA). However, metabolic stability remains a challenge, with hepatic microsome assays showing rapid N-deallylation as the primary metabolic pathway.
Emerging research presented at the 2024 ACS Spring Meeting suggests potential applications beyond oncology, including antimicrobial activity against drug-resistant Staphylococcus aureus (MRSA) through disruption of bacterial cell wall biosynthesis. This multi-target profile warrants further investigation through lead optimization programs currently underway at several pharmaceutical research centers.
In conclusion, 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea represents a versatile chemotype with demonstrated activity across multiple therapeutic areas. Future directions should focus on improving metabolic stability through structural modifications and exploring its potential as a targeted covalent inhibitor through detailed kinetic studies of its interaction with biological thiols.
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